3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound with a unique structure that combines a pyrrole ring with a sulfonyl chloride group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the benzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzenesulfonyl)butyric acid
- 4-Chlorobenzenesulfonyl chloride
- 3-Chlorobenzenesulfonyl chloride
Uniqueness
3-(4-Chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its combination of a pyrrole ring with a sulfonyl chloride group and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C18H23ClN2O2S |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-cyclohexyl-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C18H23ClN2O2S/c1-12-13(2)21(15-6-4-3-5-7-15)18(20)17(12)24(22,23)16-10-8-14(19)9-11-16/h8-11,15H,3-7,20H2,1-2H3 |
InChI Key |
HKSAEWYLRXKLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)C3CCCCC3)C |
Origin of Product |
United States |
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